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molecular formula C11H20O3 B017129 Methyl 3-oxodecanoate CAS No. 22348-96-5

Methyl 3-oxodecanoate

Cat. No. B017129
M. Wt: 200.27 g/mol
InChI Key: QOQWSGSXXQSUOD-UHFFFAOYSA-N
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Patent
US05925792

Procedure details

A dry tetrahydrofuran suspension (4 l) containing 440 g (11 mol) of 60% sodium hydride was cooled to 0° C., and 1.8 l of a tetrahydrofuran solution of 1.161 kg (10 mol) of methyl acetoacetate was added thereto dropwise, followed by stirring at room temperature for 1 hour. To the reaction mixture was added dropwise 1.789 kg (11 mol) of octanoyl chloride at 0 to 5° C., followed by stirring at room temperature overnight. After confirming disappearance of the octanoyl chloride by thin layer chromatography (TLC), tetrahydrofuran was evaporated, and the residue was poured into ice-water and extracted with 8 l of ethyl acetate. Ethyl acetate was evaporated, and the residue was poured into a mixture of 400 g of a 28% methanol solution of sodium methoxide and 1.2 e of methanol and heated at 60 to 65° C. for 6 hours while stirring to conduct deacylation. The product was cooled with ice, adjusted to pH 5 with a 10% sulfuric acid aqueous solution, and extracted with ethyl acetate. The ethyl acetate layer was washed successively with a 5% sodium carbonate aqueous solution and a saturated sodium chloride aqueous solution. The ethyl acetate was evaporated, and the concentrated residue was distilled under reduced pressure to give 1.10 kg (5.5 mol; yield: 50%) of methyl 3-oxodecanoate (boiling point: 121° C./5 mmHg).
Quantity
1.789 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.161 kg
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Quantity
440 g
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH3:10])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[C:11](Cl)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC>O1CCCC1>[O:6]=[C:5]([CH2:7][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:4][C:3]([O:9][CH3:10])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
1.789 kg
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.161 kg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
1.8 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
440 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with 8 l of ethyl acetate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate was evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into a mixture of 400 g of a 28% methanol solution of sodium methoxide and 1.2 e of methanol
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60 to 65° C. for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with a 5% sodium carbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the concentrated residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5 mol
AMOUNT: MASS 1.1 kg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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